molecular formula C20H13Cl2F3N6O B10833522 Imidazopyridine derivative 5

Imidazopyridine derivative 5

Cat. No.: B10833522
M. Wt: 481.3 g/mol
InChI Key: STCXSHUPLPUMJZ-UHFFFAOYSA-N
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Description

Imidazopyridine derivative 5 is a compound belonging to the imidazopyridine family, which consists of an imidazole ring fused with a pyridine moiety. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridine derivative 5 typically involves the cyclization of ortho-haloaminopyridines. One common method includes a two-step C-N coupling followed by cyclization . The reaction conditions often involve the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of imidazopyridine derivatives often employs scalable methods such as multi-component reactions and microwave-assisted synthesis. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound .

Mechanism of Action

The mechanism of action of imidazopyridine derivative 5 involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13Cl2F3N6O

Molecular Weight

481.3 g/mol

IUPAC Name

2-(2,6-dichloroanilino)-3-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]imidazo[4,5-c]pyridine-6-carboxamide

InChI

InChI=1S/C20H13Cl2F3N6O/c1-31-15-9-27-14(18(32)29-16-7-10(5-6-26-16)20(23,24)25)8-13(15)28-19(31)30-17-11(21)3-2-4-12(17)22/h2-9H,1H3,(H,28,30)(H,26,29,32)

InChI Key

STCXSHUPLPUMJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C(C=C2N=C1NC3=C(C=CC=C3Cl)Cl)C(=O)NC4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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